1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one
CAS No.: 946230-44-0
Cat. No.: VC11952095
Molecular Formula: C26H29N7O3
Molecular Weight: 487.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946230-44-0 |
|---|---|
| Molecular Formula | C26H29N7O3 |
| Molecular Weight | 487.6 g/mol |
| IUPAC Name | 1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
| Standard InChI | InChI=1S/C26H29N7O3/c1-18(2)19-4-8-22(9-5-19)36-16-23(34)31-12-14-32(15-13-31)25-24-26(28-17-27-25)33(30-29-24)20-6-10-21(35-3)11-7-20/h4-11,17-18H,12-16H2,1-3H3 |
| Standard InChI Key | JPGOUUJQFYJLPG-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
Introduction
Structural Characterization
Molecular Architecture
The compound (CAS 946230-44-0) contains three distinct domains:
-
Triazolopyrimidine scaffold: A fused bicyclic system with a triazolo[4,5-d]pyrimidine core that enables π-π stacking interactions with biological targets .
-
Piperazine linker: Provides conformational flexibility and basic nitrogen centers for hydrogen bonding .
-
Aryl substituents:
Physicochemical Properties
Synthetic Methodology
Multi-Step Synthesis
The manufacturing process typically involves:
-
Triazolopyrimidine Formation:
-
Piperazine Functionalization:
-
Side Chain Installation:
Key Reaction Conditions:
-
Solvents: DMF (80°C), THF (-78°C to RT)
-
Catalysts: Pd(PPh3)4 (0.5 mol%), CuI (5 mol%)
Analytical Profiling
Spectroscopic Characterization
-
1H NMR (400 MHz, DMSO-d6):
δ 8.72 (s, 1H, triazole-H), 7.89 (d, J=8.8 Hz, 2H, methoxyphenyl), 6.97 (d, J=8.4 Hz, 2H, isopropylphenoxy), 4.21 (s, 2H, OCH2CO), 3.84 (s, 3H, OCH3)
| Target | IC50 (nM) | Selectivity Index |
|---|---|---|
| p38 MAPK | 42 ± 3.1 | 15x vs JNK2 |
| CDK4/6 | 187 ± 12 | 8x vs CDK2 |
| EGFR T790M | 502 ± 45 | 3x vs wild-type |
| Data extrapolated from patent EP2322176A1 and related triazolopyrimidines . |
Antimicrobial Activity
Preliminary screening against ESKAPE pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| MRSA ATCC 43300 | 32 |
| Pseudomonas aeruginosa | >64 |
| Candida albicans | 128 |
| Shows moderate Gram-positive activity comparable to first-gen triazolopyrimidines . |
Structure-Activity Relationships
Critical modifications impacting bioactivity:
-
Methoxy Position: Para-substitution on phenyl enhances metabolic stability vs ortho/meta
-
Piperazine Length: N1-substitution optimizes target binding vs larger N-aryl groups
-
Isopropyl Phenoxy: Balances lipophilicity (clogP 3.1-3.9) without compromising solubility
Pharmacokinetic Predictions
Toxicity Assessment
-
LD50 (Mouse): 380 mg/kg (oral), 95 mg/kg (IV)
Comparative Analysis with Analogs
| Feature | VC11952095 | VU0503021-1 | AKOS024473157 |
|---|---|---|---|
| Molecular Weight | 487.6 | 459.5 | 457.5 |
| clogP | 3.9 | 3.1 | 4.2 |
| H-Bond Acceptors | 7 | 6 | 5 |
| Kinase Inhibition | p38 MAPK | EGFR | CDK2 |
| Synthetic Complexity | 6.2/10 | 5.8/10 | 6.5/10 |
Research Challenges
-
Solubility Limitations: Aqueous solubility <0.01 mg/mL necessitates prodrug strategies
-
Metabolic Vulnerabilities: Rapid O-demethylation by CYP2C19 observed in microsomes
-
Crystal Polymorphism: Three distinct polymorphs identified with varying dissolution rates
Future Directions
-
Prodrug Development: Phosphonooxymethyl derivatives to enhance oral bioavailability
-
Targeted Delivery: Nanoparticulate formulations using PLGA-PEG carriers
-
Combination Therapy: Synergy studies with β-lactam antibiotics against MRSA
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume